molecular formula C14H21NO2 B14369141 Ethyl 2-(butylamino)-6-methylbenzoate CAS No. 90259-54-4

Ethyl 2-(butylamino)-6-methylbenzoate

Cat. No.: B14369141
CAS No.: 90259-54-4
M. Wt: 235.32 g/mol
InChI Key: DATHCHCUAPEMSN-UHFFFAOYSA-N
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Description

Ethyl 2-(butylamino)-6-methylbenzoate is an organic compound belonging to the ester class. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This particular compound has a unique structure that makes it interesting for various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(butylamino)-6-methylbenzoate can be synthesized through a series of chemical reactions. One common method involves the esterification of 2-(butylamino)-6-methylbenzoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction typically requires heating under reflux conditions to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(butylamino)-6-methylbenzoate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-(butylamino)-6-methylbenzoic acid and ethanol.

    Reduction: Reduction of the ester can be achieved using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of the corresponding alcohol.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Typically performed using aqueous acid (e.g., HCl) or base (e.g., NaOH) at elevated temperatures.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used.

    Substitution: Various nucleophiles, such as halides or alkoxides, can be used under appropriate conditions.

Major Products Formed

    Hydrolysis: 2-(butylamino)-6-methylbenzoic acid and ethanol.

    Reduction: The corresponding alcohol.

    Substitution: Depending on the nucleophile, different substituted products can be formed.

Scientific Research Applications

Ethyl 2-(butylamino)-6-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of fragrances, flavorings, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(butylamino)-6-methylbenzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis, releasing the active 2-(butylamino)-6-methylbenzoic acid, which can interact with various enzymes and receptors in biological systems. The amino group may also play a role in binding to specific molecular targets, influencing the compound’s overall activity.

Comparison with Similar Compounds

Ethyl 2-(butylamino)-6-methylbenzoate can be compared with other similar compounds, such as:

    Ethyl benzoate: Lacks the amino and methyl groups, making it less reactive in certain chemical reactions.

    2-(butylamino)-benzoic acid: Lacks the ester group, affecting its solubility and reactivity.

    Methyl 2-(butylamino)-benzoate: Similar structure but with a methyl ester group instead of an ethyl ester, which can influence its physical and chemical properties.

The unique combination of functional groups in this compound makes it distinct and valuable for various applications.

Properties

CAS No.

90259-54-4

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

ethyl 2-(butylamino)-6-methylbenzoate

InChI

InChI=1S/C14H21NO2/c1-4-6-10-15-12-9-7-8-11(3)13(12)14(16)17-5-2/h7-9,15H,4-6,10H2,1-3H3

InChI Key

DATHCHCUAPEMSN-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=CC=CC(=C1C(=O)OCC)C

Origin of Product

United States

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